Cas no 31698-14-3 (Ancitabine)

Ancitabine structure
Ancitabine structure
Nombre del producto:Ancitabine
Número CAS:31698-14-3
MF:C9H11N3O4
Megavatios:225.201341867447
MDL:MFCD00137301
CID:53789
PubChem ID:25051

Ancitabine Propiedades químicas y físicas

Nombre e identificación

    • Ancitabine
    • 2,2'-(1,4-CYCLOHEXANEDIYLIDENE)-BISPROPANEDINITRILE
    • 2,2'-anhydrocytidine
    • 2,2'-ANHYDRO-L-CYTIDINE
    • ancytabine
    • anhydroarac
    • anhydrocytidine
    • cyclocitidine
    • Cyclocytidine
    • CYCLOCYTIDINE HCL
    • 2,2'-O-Cyclocytidine
    • (2R,3R,3aS,9aR)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2][1,3]oxazolo[3,4-a]pyrimidin-3-ol;hydrochloride
    • Ancitabine [INN]
    • MLS001173324
    • (2R,3R,3aS,9aR)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-3-ol
    • NSC129220
    • HMS2090A16
    • (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.0,2,6]dodeca-8,11-dien-5-ol
    • Ancitabinum [INN-Latin]
    • Cyclo-C
    • Cyclocytidine hydrochloride;Cyclo-CMP hydrochloride;Cyclo-C
    • 2,2'-Anhydro-1-.beta.-D-arabinofuranosylcytosine
    • AB00430480-02
    • DTXSID6020357
    • (2R,3R,3aS,9aR)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[[?]:[?]]oxazolo[[?]]pyrimidin-3-ol
    • 2,2'-Cyclocytidine
    • DTXCID40357
    • NCGC00159322-02
    • CHEBI:74838
    • ANCITABINE [MI]
    • 4,5)oxazolo(3,2-a)pyrimidine-2-methanol
    • Tox21_111571
    • NCGC00159322-05
    • O(2,2')-cyclocytidine
    • (2R,3R,3aS,9aR)-6-azanylidene-2-(hydroxymethyl)-2,3,3a,9a-tetrahydrofuro[1,2][1,3]oxazolo[3,4-a]pyrimidin-3-ol;hydrochloride
    • Anhydroara C
    • NCGC00017239-01
    • 6H-Furo(2',3':4,5)oxazolo(3,2-alpha)pyrimidine-2-methanol, 2,3,3a,9a-tetrahydro-3-hydroxy-6-imino-, stereoisomer
    • NCGC00255140-01
    • (2R,3R,3aS,9aR)-6-imino-2-methylol-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol
    • BRD-K67536197-003-11-4
    • 2,2'-Anhydro-(beta-D-arabinofuranosyl)cytidine
    • Ancitabina [INN-Spanish]
    • UNII-DO2D32W0VC
    • (2R,3R,3aS,9aR)-2,3,3a,9a-Tetrahydro-3-hydroxy-6-imino-6H-furo(2',3';4,5)oxazolo(3,2-a)pyrimidine-2-methanol
    • CHEMBL1412614
    • [2R-(2alpha,3beta,3abeta,9abeta)]-2,3,3a,9a-tetrahydro-3-hydroxy-6-imino-6H-furo[2',3':4,5]pxazolo[3,2-a]pyrimidine-2-methanol
    • NCGC00159322-06
    • CS-0013321
    • DO2D32W0VC
    • Ancitabinum
    • O(sup 2),2'-Cyclocytidine
    • (2R,3R,3aS,9aR)-2,3,3a,9a-Tetrahydro-3-hydroxy-6-imino-6H-furo(2',3'
    • 31698-14-3
    • 6H-Furo(2',3':4,5)oxazolo(3,2-a)pyrimidine-2-methanol, 2,3,3a,9a-tetrahydro-3-hydroxy-6-imino-, (2R-(2alpha,3beta,3abeta,9abeta))-
    • NSC145668
    • W-202309
    • CCRIS 2757
    • SMP1_000022
    • SCHEMBL8708
    • BDBM58407
    • 2,2'-anhydro-1-(beta-D-arabinofuranosyl)cytosine
    • NCGC00159322-04
    • (2R,3R,3aS,9aR)-6-imino-2-methylol-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol;hydrochloride
    • (2R,3R,3aS,9aR)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-3-ol
    • ANCITABINE [WHO-DD]
    • 2,2'-anhydro-AraC
    • AKOS025312528
    • Tox21_301815
    • cid_25050
    • HY-N0093A
    • Q27144950
    • (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol
    • CAS-31698-14-3
    • EN300-19740102
    • OCTD
    • SMR000538927
    • 2,2'-Anhydroarabinosylcytosine
    • Ancitabina
    • TNP00125
    • (2R,3R,3aS,9aR)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol;hydrochloride
    • DA-50457
    • NCGC00159322-14
    • (2R-(2alpha,3beta,3abeta,9abeta))-2,3,3a,9a-tetrahydro-3-hydroxy-6-imino-6H-furo(2',3':4,5)pxazolo(3,2-a)pyrimidine-2-methanol
    • NCGC00159322-18
    • U-33,624A
    • Ancitabine hydrochloride (Salt/Mix)
    • Cyclocytidine hydrochloride (Salt/Mix)
    • 6H-Furo(2',3':4,5)oxazolo(3,2-a)pyrimidine-2-methanol, 2,3,3a,9a-tetrahydro-3-hydroxy-6-imino-, stereoisomer
    • 6H-Furo(2',3':4,5)oxazolo(3,2-a)pyrimidine-2-methanol, 2,3,3a,9a-tetrahydro-3-hydroxy-6-imino-, (2R-(2.alpha.,3.beta.,3a.beta.,9a.beta.))-
    • Ancitabina (INN-Spanish)
    • Anhydro-Ara-C
    • OCTD hydrochloride (Salt/Mix)
    • NSC 145668
    • Ancitabinum (INN-Latin)
    • NSC-145,668
    • (2R,3R,3aS,9aR)-6-imino-2-methylol-2,3,3a,9a-tetrahydrofuro(1,2)oxazolo(3,4-a)pyrimidin-3-ol
    • (2R,3R,3aS,9aR)-2,3,3a,9a-Tetrahydro-3-hydroxy-6-imino-6H-furo(2',3':4,5)oxazolo(3,2-a)pyrimidine-2-methanol
    • 10212-25-6
    • (2R,3R,3aS,9aR)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydro-6H-furo(2',3':4,5)(1,3)oxazolo(3,2-a)pyrimidin-3-ol
    • NSC-145668
    • O2,2'-Cyclocytidine
    • MDL: MFCD00137301
    • Renchi: InChI=1S/C9H11N3O4/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8/h1-2,4,6-8,10,13-14H,3H2/t4-,6-,7+,8-/m1/s1
    • Clave inchi: BBDAGFIXKZCXAH-CCXZUQQUSA-N
    • Sonrisas: C1=CN2[C@H]3[C@H]([C@@H]([C@@H](CO)O3)O)OC2=NC1=N

Atributos calculados

  • Calidad precisa: 225.07500
  • Masa isotópica única: 225.074956
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 1
  • Complejidad: 394
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 4
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: _2.4
  • Superficie del Polo topológico: 98.4

Propiedades experimentales

  • Denso: 1.3588 (rough estimate)
  • Punto de fusión: 269-270 °C (dec.)(lit.)
  • Punto de ebullición: 366.7°C (rough estimate)
  • Punto de inflamación: 422.2 ºCat 760 mmHg
  • índice de refracción: 1.5100 (estimate)
  • PSA: 100.59000
  • Logp: -1.52610
  • Presión de vapor: 0.0±2.3 mmHg at 25°C

Ancitabine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
A637290-100mg
Ancitabine
31698-14-3
100mg
$ 87.00 2023-04-19
Enamine
EN300-19740102-1.0g
(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.0,2,6]dodeca-8,11-dien-5-ol
31698-14-3
1g
$19.0 2023-05-25
Enamine
EN300-19740102-0.25g
(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.0,2,6]dodeca-8,11-dien-5-ol
31698-14-3
0.25g
$19.0 2023-09-16
Enamine
EN300-19740102-2.5g
(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.0,2,6]dodeca-8,11-dien-5-ol
31698-14-3
2.5g
$32.0 2023-09-16
Enamine
EN300-19740102-5.0g
(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.0,2,6]dodeca-8,11-dien-5-ol
31698-14-3
5g
$55.0 2023-05-25
TRC
A637290-4g
Ancitabine
31698-14-3
4g
$ 445.00 2022-06-07
TRC
A637290-1000mg
Ancitabine
31698-14-3
1g
$ 299.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-278703A-5g
Ancitabine,
31698-14-3
5g
¥3964.00 2023-09-05
Enamine
EN300-19740102-5g
(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.0,2,6]dodeca-8,11-dien-5-ol
31698-14-3
5g
$55.0 2023-09-16
SHENG KE LU SI SHENG WU JI SHU
sc-278703-2 g
Ancitabine,
31698-14-3
2g
¥2,377.00 2023-07-11

Artículos recomendados

Proveedores recomendados
Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Jincang Pharmaceutical (Shanghai) Co., LTD.
Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Taian Jiayue Biochemical Co., Ltd
atkchemica
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
atkchemica
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Xiamen PinR Bio-tech Co., Ltd.